N-[1-[4,5-bis(dimethylamino)naphthalen-1-yl]-2,2,2-trichloroethyl]-4-chlorobenzenesulfonamide
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Overview
Description
N-[1-[4,5-bis(dimethylamino)naphthalen-1-yl]-2,2,2-trichloroethyl]-4-chlorobenzenesulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core substituted with dimethylamino groups, a trichloroethyl group, and a chlorobenzenesulfonamide moiety, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[4,5-bis(dimethylamino)naphthalen-1-yl]-2,2,2-trichloroethyl]-4-chlorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the naphthalene core. The naphthalene core is first substituted with dimethylamino groups through a series of reactions involving arylation and heterocyclization . The trichloroethyl group is then introduced via a substitution reaction, followed by the addition of the chlorobenzenesulfonamide moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
N-[1-[4,5-bis(dimethylamino)naphthalen-1-yl]-2,2,2-trichloroethyl]-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include arylboronic acids for arylation, pyridin-3-ylboronic acid for heterocyclization, and strong oxidizing or reducing agents for oxidation and reduction reactions . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include naphthoquinones, amine derivatives, and various substituted naphthalene compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[1-[4,5-bis(dimethylamino)naphthalen-1-yl]-2,2,2-trichloroethyl]-4-chlorobenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-[4,5-bis(dimethylamino)naphthalen-1-yl]-2,2,2-trichloroethyl]-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthalene derivatives such as 1,8-bis(dimethylamino)naphthalene and its various substituted analogs . These compounds share structural similarities but differ in their specific substituents and functional groups.
Uniqueness
N-[1-[4,5-bis(dimethylamino)naphthalen-1-yl]-2,2,2-trichloroethyl]-4-chlorobenzenesulfonamide is unique due to its combination of a trichloroethyl group and a chlorobenzenesulfonamide moiety, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[1-[4,5-bis(dimethylamino)naphthalen-1-yl]-2,2,2-trichloroethyl]-4-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Cl4N3O2S/c1-28(2)18-7-5-6-16-17(12-13-19(20(16)18)29(3)4)21(22(24,25)26)27-32(30,31)15-10-8-14(23)9-11-15/h5-13,21,27H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYMMZCXSJOGMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C2C(=C(C=C1)C(C(Cl)(Cl)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=CC=C2N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl4N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385927 |
Source
|
Record name | N-[1-[4,5-bis(dimethylamino)naphthalen-1-yl]-2,2,2-trichloroethyl]-4-chlorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20385927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5484-60-6 |
Source
|
Record name | N-[1-[4,5-bis(dimethylamino)naphthalen-1-yl]-2,2,2-trichloroethyl]-4-chlorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20385927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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